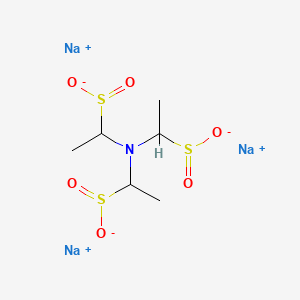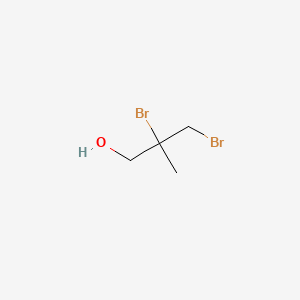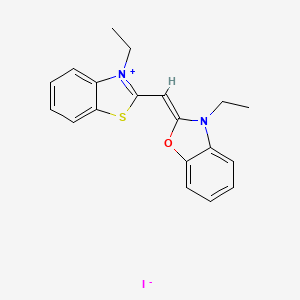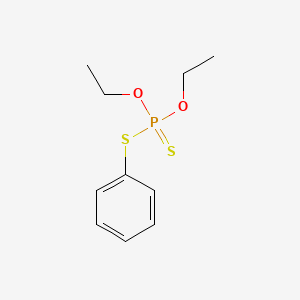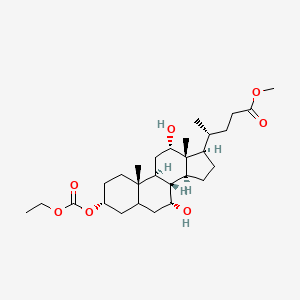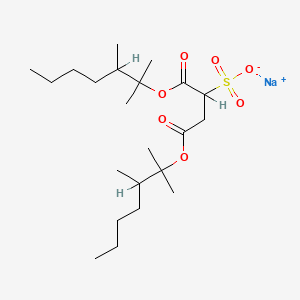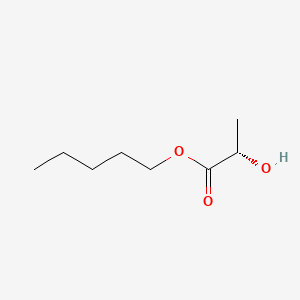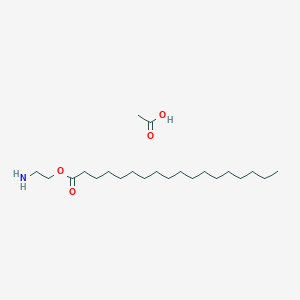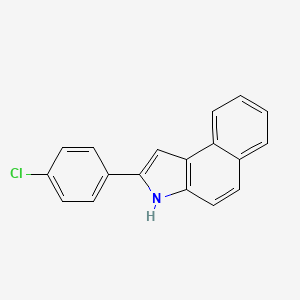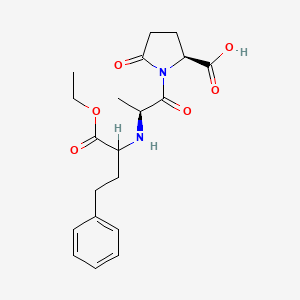
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, characterized by the presence of two ethylenediamine groups attached to a piperidine ring substituted with four methyl groups. This compound is of significant interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine. The process can be carried out under reductive amination conditions using hydrogen gas and a platinum catalyst. The reaction is conducted in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency. The starting materials, 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen in the presence of a platinum catalyst. The reaction conditions are optimized to achieve high yield and purity, with the process being scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals.
Reduction: It can be reduced under specific conditions to yield secondary amines.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Halides and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include nitroxide radicals, secondary amines, and substituted piperidines .
Scientific Research Applications
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine involves its ability to stabilize free radicals. The compound’s structure allows it to interact with reactive species, thereby preventing degradation and enhancing stability. This property is particularly useful in the stabilization of polymers and other materials exposed to oxidative stress .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar stabilizing properties but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative used in the synthesis of stabilizers and other chemical intermediates.
Uniqueness: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine stands out due to its dual ethylenediamine groups, which enhance its reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
70804-02-3 |
|---|---|
Molecular Formula |
C11H25N3 |
Molecular Weight |
199.34 g/mol |
IUPAC Name |
N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H25N3/c1-10(2)7-9(13-6-5-12)8-11(3,4)14-10/h9,13-14H,5-8,12H2,1-4H3 |
InChI Key |
LZZWTDIRGVWWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


